N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a carboxamide group, a 3,5-dimethylphenyl group, and a 2-methylbenzyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylaniline, 2-methylbenzyl chloride, and piperazine.
Step 1 Formation of N-(3,5-dimethylphenyl)piperazine:
Step 2 Alkylation with 2-methylbenzyl chloride:
Step 3 Formation of the Carboxamide:
Industrial Production Methods
In an industrial setting, the synthesis of N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide would involve similar steps but on a larger scale. Continuous flow reactors and automated systems could be employed to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or basic media.
Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually carried out in anhydrous solvents.
Products: Reduction can yield alcohols or amines depending on the functional groups present.
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Substitution
Reagents: Nucleophiles like sodium azide or thiols.
Conditions: Often performed in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Solvents: Ethanol, DMF, dichloromethane.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions depend on the specific functional groups targeted. For instance, oxidation of the methyl groups could yield carboxylic acids, while reduction of the carboxamide group could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology
Drug Development: Due to its structural complexity, it can be explored as a potential lead compound in the development of new pharmaceuticals.
Biochemical Studies: It can be used to study enzyme interactions and receptor binding.
Medicine
Therapeutic Agents:
Diagnostic Tools: Can be labeled with radioactive isotopes for imaging studies.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Cosmetics: Incorporation into formulations for its potential skin-beneficial effects.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the nervous system. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-4-benzyl-1-piperazinecarboxamide: Similar structure but lacks the 2-methyl group on the benzyl moiety.
N-(3,5-dimethylphenyl)-4-(2-chlorobenzyl)-1-piperazinecarboxamide: Contains a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness
N-(3,5-dimethylphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide is unique due to the specific substitution pattern on the benzyl and phenyl rings. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-12-17(2)14-20(13-16)22-21(25)24-10-8-23(9-11-24)15-19-7-5-4-6-18(19)3/h4-7,12-14H,8-11,15H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAKGTZTRSHIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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